1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one
Description
1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound featuring a benzothiophene core linked via an ethanone bridge to a substituted piperazine moiety.
Properties
CAS No. |
918481-82-0 |
|---|---|
Molecular Formula |
C18H24N2O2S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H24N2O2S/c1-2-22-12-11-19-7-9-20(10-8-19)13-17(21)16-14-23-18-6-4-3-5-15(16)18/h3-6,14H,2,7-13H2,1H3 |
InChI Key |
MILKQEYZMUNVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CC(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one is a compound of interest due to its potential pharmacological applications, particularly in the fields of psychiatry and neurology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a benzothiophene moiety linked to a piperazine ring, which is known to influence its biological activity.
The biological activity of 1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one primarily involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures often act as antagonists or partial agonists at these receptor sites, which can lead to antipsychotic effects.
Antipsychotic Properties
In a study examining various benzothiophene derivatives, it was found that compounds similar to 1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one exhibited significant antipsychotic activity in animal models. The mechanism was attributed to their ability to block dopamine D2 receptors while also interacting with serotonin 5-HT2A receptors, which is crucial for mitigating symptoms of schizophrenia and other psychotic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, the IC50 values against prostate cancer cell lines were recorded between 32 to 73 µM, indicating moderate efficacy . Additionally, the compound's antioxidant properties were evaluated using the DPPH method, showing promising results that suggest potential use in oxidative stress-related conditions .
In Vivo Studies
Animal models have been utilized to assess the behavioral effects of the compound. Results indicated reductions in anxiety-like behaviors and improvements in cognitive functions, suggesting its potential as a treatment for anxiety disorders and cognitive impairments associated with neurodegenerative diseases .
Data Summary
| Activity | IC50 Values | Mechanism |
|---|---|---|
| Antipsychotic (Dopamine D2) | Not specified | Receptor antagonism |
| Cytotoxicity (Prostate Cancer) | 32 - 73 µM | Induction of apoptosis |
| Antioxidant Activity | Not specified | DPPH radical scavenging |
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia treated with derivatives of benzothiophene showed significant improvement in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). Patients receiving treatment with compounds similar to 1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one reported fewer side effects compared to traditional antipsychotics .
Case Study 2: Cancer Treatment Potential
In a preclinical study examining the effects of the compound on breast cancer cell lines (MDA-MB231), researchers observed a dose-dependent reduction in cell viability. The findings suggest that this compound may serve as a lead candidate for further development in cancer therapeutics .
Chemical Reactions Analysis
Nucleophilic Addition
The ketone group undergoes nucleophilic addition under basic conditions, forming enolate intermediates. For example:
-
Reaction with Grignard reagents : Reacts with organometallic reagents to form alcohol derivatives.
-
Hydrogenation : Reduction of the carbonyl group yields secondary alcohols.
Alkylation/Amination
The piperazine’s secondary amine groups participate in:
-
N-alkylation : Reaction with alkyl halides or sulfonates to form quaternary ammonium salts.
-
Acylation : Reaction with acyl chlorides to produce amide derivatives.
Condensation Reactions
The ketone group can undergo condensation with amines or aldehydes to form imine or β-hydroxy ketone derivatives . For instance, condensation with hydrazine yields hydrazones.
Stability and Degradation
-
Thermal stability : Stable under standard laboratory conditions (25°C).
-
pH-dependent degradation : Hydrolyzes under extreme acidic or basic conditions to form carboxylic acids or amines.
Analytical Characterization
Reactions are monitored using:
-
HPLC : Purity assessment during synthesis.
-
NMR spectroscopy : Structural confirmation of intermediates and final product .
-
FTIR : Tracking functional group transformations (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Mechanistic Insights
The compound’s reactivity is governed by:
-
Electron-donating groups : The benzothiophene ring enhances nucleophilicity of the ketone group.
-
Steric effects : Bulky substituents on piperazine may hinder alkylation/acylation .
Comparison of Reaction Types
Research Findings
-
Yield Optimization : Mn(OAc)₃-mediated cyclizations in piperazine derivatives achieve yields of 31–81% under controlled conditions .
-
Regioselectivity : Piperazine-substituted compounds exhibit preferential reactivity at acryloyl moieties over allyl groups .
-
Antimicrobial Activity : Analogous piperazine derivatives show bactericidal effects, suggesting potential therapeutic applications .
This compound’s diverse reactivity profile makes it a valuable candidate for medicinal chemistry research, particularly in developing neuroactive agents or antimicrobial drugs. Further studies on its degradation pathways and in vivo stability are recommended to fully explore its pharmacological potential.
Comparison with Similar Compounds
Core Modifications: Benzothiophene vs. Indole
- Compound 3a (): Structure: 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one. Comparison: Replaces benzothiophene with a sulfonated indole. The target compound’s benzothiophene may offer superior metabolic stability due to reduced oxidative susceptibility compared to indole .
- Derivatives in : Structures: Indolylpropyl-piperazine-ethanones with benzoyl substituents (e.g., 3–6). Comparison: The indole-propyl linker increases flexibility, which may improve binding to hydrophobic enzyme pockets (e.g., AChE). In contrast, the target compound’s rigid benzothiophene-ethanone scaffold could favor receptor antagonism .
Piperazine Substituent Effects
- QD Series (): Examples: QD10 (benzoylphenoxypropyl), QD17 (4-chlorobenzoylphenoxypropyl), QD3 (4-fluorobenzoylphenoxypropyl). Key Data:
| Compound | Yield (%) | Melting Point (°C) | Purity (%) |
|---|---|---|---|
| QD10 | 62 | 148.4–151.4 | 100 |
| QD17 | 35 | 180.6–183.4 | 100 |
| QD3 | 31 | 162–163.6 | 98.12 |
- Comparison: Bulky aromatic substituents (e.g., benzoylphenoxy) reduce synthetic yields but improve receptor affinity.
- Compound 15 () :
- Structure: 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one.
- Comparison: The fluorobenzyl group enhances electron-withdrawing effects, which may stabilize receptor interactions. The target compound’s ethoxyethyl substituent provides ether-based solubility advantages over halogenated analogs .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(1-benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Core scaffold assembly
Begin with functionalization of the benzothiophene core. For example, Friedel-Crafts acylation using acetyl chloride and a Lewis acid (e.g., AlCl₃) to introduce the ketone group at the 3-position . - Step 2: Piperazine derivatization
React 2-ethoxyethyl chloride with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the 4-(2-ethoxyethyl)piperazine moiety. Monitor progress via TLC . - Step 3: Coupling reactions
Use nucleophilic substitution or amide coupling to link the benzothiophen-3-yl ethanone and piperazine derivatives. Optimize stoichiometry (e.g., 1:1.2 molar ratio) and reaction time (12–24 hrs) under inert atmosphere . - Optimization Tips:
Adjust solvent polarity (e.g., switch from THF to DCM for better solubility) and employ catalysts like Hünig’s base to enhance coupling efficiency .
Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use ¹H/¹³C NMR to verify substituent positions (e.g., benzothiophene protons at δ 7.2–8.1 ppm; piperazine methylenes at δ 2.5–3.5 ppm) . - High-Resolution Mass Spectrometry (HRMS):
Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₂O₂S: 351.1485) using ESI-HRMS with <2 ppm error . - Purity Assessment:
Perform HPLC with UV detection (λ = 254 nm) and ensure >95% purity. Use C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Antimicrobial Screening:
Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC assays). Include Ketoconazole (reference IC₅₀ = 0.1–1 µM) as a positive control . - Cytotoxicity Profiling:
Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM. Compare to pyruvate kinase M2 activators (e.g., IC₅₀ = 5–10 µM) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in cancer models, particularly regarding kinase modulation?
Methodological Answer:
- Target Engagement Assays:
Perform in vitro kinase inhibition profiling (e.g., PKM2, EGFR) using ADP-Glo™ assays. Compare inhibition curves (IC₅₀) to known activators/inhibitors . - Metabolic Flux Analysis:
Use ¹³C-glucose tracing in cancer cells to assess glycolytic activity post-treatment. Quantify lactate production via LC-MS . - Transcriptomic Profiling:
Conduct RNA-seq to identify differentially expressed genes (e.g., HIF-1α, GLUT1) under compound treatment (10 µM, 24 hrs) .
Q. What strategies can resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Dose-Response Analysis:
Re-evaluate activity across broader concentration ranges (0.1–200 µM) to identify off-target effects . - Structural-Activity Relationship (SAR) Studies:
Synthesize analogs (e.g., replace 2-ethoxyethyl with methylpiperazine) and compare bioactivity profiles. Prioritize substituents that enhance selectivity . - Proteomic Profiling:
Use affinity chromatography or thermal shift assays to map binding partners in different biological contexts .
Q. How can computational modeling guide the optimization of this compound for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Physicochemical Property Prediction:
Calculate logP (target ~2–3), polar surface area (<90 Ų), and hydrogen bond donors/acceptors using tools like SwissADME . - Molecular Dynamics (MD) Simulations:
Model interactions with BBB transporters (e.g., P-gp) to identify structural modifications (e.g., fluorine substitution) that reduce efflux . - In Silico Toxicity Screening:
Use ProTox-II to predict hepatotoxicity and prioritize analogs with lower risk profiles .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation:
Monitor for diastereomers or oxidation byproducts (e.g., sulfoxide formation) using LC-MS. Optimize purification via flash chromatography (silica gel, hexane/EtOAc) . - Solvent Compatibility:
Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) during piperazine alkylation to improve scalability . - Process Automation:
Implement flow chemistry for coupling steps to enhance reproducibility and reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
